9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE
Overview
Description
9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE is a complex organic compound that features a carbazole core substituted with an ethyl group and a piperazine moiety linked to a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of biphenyl derivatives.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Addition of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is attached using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can occur at the piperazine moiety.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Substituted derivatives of the trifluoromethylbenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an antineoplastic agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, the compound is explored for its use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit enzymes involved in cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl group but lacks the carbazole core and piperazine moiety.
Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.
Uniqueness
The uniqueness of 9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE lies in its combination of a carbazole core, an ethyl group, a piperazine moiety, and a trifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
9-ethyl-3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3/c1-2-33-25-6-4-3-5-23(25)24-17-21(9-12-26(24)33)19-32-15-13-31(14-16-32)18-20-7-10-22(11-8-20)27(28,29)30/h3-12,17H,2,13-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDWTKAXMPSJEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.